molecular formula C7H12ClN3O2 B6221537 ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride CAS No. 2758001-54-4

ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride

Cat. No. B6221537
CAS RN: 2758001-54-4
M. Wt: 205.6
InChI Key:
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Description

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride (EPAH) is a novel synthetic compound that has been studied for its potential medicinal properties. EPAH is a white, crystalline solid with a melting point of 193-195°C and a molecular formula of C6H10N2O3·HCl. It is a pyrazole derivative and has been found to be an effective inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). EPAH has been studied for its ability to reduce inflammation, pain, and other symptoms associated with a variety of diseases.

Scientific Research Applications

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has been studied extensively for its potential medicinal properties. It has been found to be an effective inhibitor of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2), which are involved in inflammation, pain, and other symptoms associated with a variety of diseases. ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has also been found to have anti-oxidant and anti-microbial properties. In addition, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has been studied for its potential to treat cancer and neurodegenerative diseases.

Mechanism of Action

Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has been found to act as an inhibitor of cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and phospholipase A2 (PLA2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. LOX is an enzyme involved in the production of leukotrienes, which are also involved in inflammation and pain. PLA2 is an enzyme involved in the breakdown of phospholipids, which are involved in cell membrane formation and signaling. By inhibiting these enzymes, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is able to reduce inflammation and pain.
Biochemical and Physiological Effects
ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has also been found to reduce oxidative stress and lipid peroxidation in animal models. In addition, ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride has been found to inhibit the growth of several bacterial and fungal species.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride in laboratory experiments include its availability, its stability, and its low cost. ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is relatively easy to synthesize, and it is stable at room temperature. In addition, it is relatively inexpensive compared to other compounds. The main limitation of using ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride in laboratory experiments is that it is not water-soluble, so it must be dissolved in an organic solvent such as ethanol or dimethyl sulfoxide before it can be used.

Future Directions

The potential applications of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride are far-reaching and include the treatment of cancer, neurodegenerative diseases, and inflammatory conditions. Future research should focus on the development of effective delivery systems for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride in order to maximize its therapeutic effects. In addition, further research should be done to investigate the mechanisms of action of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride and to identify new potential applications. Finally, more research should be done to investigate the safety and efficacy of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride in humans and animals.

Synthesis Methods

The synthesis of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride is relatively simple and can be achieved by the reaction of ethyl 2-aminopyrazole-1-carboxylate and hydrochloric acid. The reaction is carried out in an aqueous solution at a temperature of 60-70°C. The reaction is complete after 1-2 hours and yields a white crystalline solid. The purity of the product can be determined by thin layer chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate hydrochloride involves the reaction of ethyl 2-bromoacetate with 5-amino-1H-pyrazole in the presence of a base to form ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate. This intermediate is then reacted with sodium azide to form ethyl 2-(5-azido-1H-pyrazol-1-yl)acetate, which is subsequently reduced with hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.", "Starting Materials": [ "Ethyl 2-bromoacetate", "5-amino-1H-pyrazole", "Base (e.g. sodium hydroxide)", "Sodium azide", "Hydrogen gas", "Palladium on carbon catalyst", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-bromoacetate is reacted with 5-amino-1H-pyrazole in the presence of a base (e.g. sodium hydroxide) to form ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate.", "Step 2: Ethyl 2-(5-bromo-1H-pyrazol-1-yl)acetate is reacted with sodium azide to form ethyl 2-(5-azido-1H-pyrazol-1-yl)acetate.", "Step 3: Ethyl 2-(5-azido-1H-pyrazol-1-yl)acetate is reduced with hydrogen gas and palladium on carbon catalyst to yield ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate.", "Step 4: Hydrochloric acid is added to the product to form the hydrochloride salt of ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate." ] }

CAS RN

2758001-54-4

Molecular Formula

C7H12ClN3O2

Molecular Weight

205.6

Purity

95

Origin of Product

United States

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